molecular formula C23H29ClN2O3S2 B11335906 1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11335906
M. Wt: 481.1 g/mol
InChI Key: RLLLTCYJKOGWAI-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and sulfonyl and sulfanyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the addition of the sulfonyl and sulfanyl substituents. Common reagents used in these reactions include chlorophenylmethanesulfonyl chloride, methylphenylmethyl sulfide, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and minimizing the production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to form thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and sulfanyl groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or activation of their functions. The piperidine ring and carboxamide group can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar compounds to 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE include:

  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)pyrrolidine-4-carboxamide
  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole

These compounds share similar structural features, such as the presence of sulfonyl and sulfanyl groups, but differ in their core structures (eg, piperidine vs pyrrolidine vs triazole rings)

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-5-7-19(8-6-18)16-30-14-11-25-23(27)21-9-12-26(13-10-21)31(28,29)17-20-3-2-4-22(24)15-20/h2-8,15,21H,9-14,16-17H2,1H3,(H,25,27)

InChI Key

RLLLTCYJKOGWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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